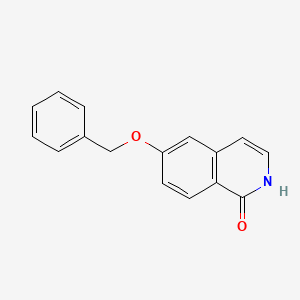

6-(Benzyloxy)isoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

6-phenylmethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |

InChI Key |

LNEIFPHIKZLBSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reaction. This method uses vinyl acetate as an acetylene equivalent and proceeds under mild conditions to yield the desired isoquinolinone . Another method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of metal catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and Mitsunobu reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various isoquinolinone derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

6-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the isoquinolinone scaffold plays a critical role in determining molecular weight, polarity, and reactivity. Key examples include:

Key Observations:

- Reactivity: Bromo and boronate ester derivatives (e.g., ) are valuable for cross-coupling reactions, whereas the benzyloxy group may participate in deprotection or hydrogenation reactions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-(Benzyloxy)isoquinolin-1(2H)-one?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting with the construction of the isoquinolin-1(2H)-one core. Key steps include:

- Core Formation : Cyclization of alkynols with imines under transition metal-free conditions using potassium tert-butoxide (t-BuOK) as a catalyst .

- Functionalization : Introduction of the benzyloxy group via alkylation or coupling reactions. For example, benzyl ether formation using benzyl halides in the presence of base catalysts .

- Oxidation/Reduction : Controlled oxidation of intermediates using reagents like Mn(OAc)₃ or catalytic hydrogenation to stabilize the lactam structure .

Characterization is performed via NMR, HRMS, and X-ray crystallography to confirm regiochemistry .

Advanced: How can electrochemical intramolecular annulation be optimized to synthesize isoxazolidine-fused derivatives of this compound?

Methodological Answer:

Electrochemical methods enable radical-mediated cyclization without transition metals or external oxidants:

- Conditions : Use an undivided cell with a graphite anode and platinum cathode in 95% ethanol. Apply a constant current (e.g., 10 mA) for 6–12 hours .

- Substrate Design : Incorporate CONHOR groups (R = alkyl/aryl) into the amide precursor to generate amidyl radicals, which drive C–H/N–H functionalization .

- Scalability : Gram-scale synthesis is feasible by maintaining electrode surface area and electrolyte concentration. Monitor reaction progress via HPLC to minimize over-oxidation .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy at C6) and confirm lactam tautomerism. Key signals include:

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₆H₁₃NO₂ requires m/z 251.0946) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between fused rings .

Advanced: How can contradictory bioactivity data for this compound derivatives be systematically resolved?

Methodological Answer:

Contradictions often arise from structural heterogeneity or assay variability. Strategies include:

- Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing benzyloxy with methoxy) and test against standardized assays (e.g., PI3K inhibition vs. antifungal activity) .

- Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers or assay-specific trends .

- Crystallographic Validation : Resolve target-ligand interactions (e.g., Cdc25B binding) to confirm mechanistic hypotheses .

Basic: What biological activities are associated with isoquinolin-1(2H)-one derivatives?

Methodological Answer:

Isoquinolin-1(2H)-one scaffolds exhibit diverse bioactivities:

- Anticancer : Inhibition of PI3K (e.g., Duvelisib analogs) and Cdc25B phosphatases (Ki ~1.9 μM) .

- Antifungal : Activity against phytopathogens (e.g., Fusarium spp.) via Castagnoli-Cushman reaction-derived analogs .

- Neurotrophic Effects : Promotion of neurite outgrowth at sub-μM concentrations via modulation of neurotrophic pathways .

Advanced: What strategies improve synthetic yields of this compound in transition metal-free systems?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance cyclization rates .

- Catalyst Loading : Adjust t-BuOK concentration (5–10 mol%) to balance reaction rate and byproduct formation .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 360 W for 5 minutes) while maintaining >60% yield .

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate high-purity products (>97% by HPLC) .

Basic: How does the benzyloxy substituent influence the reactivity of this compound?

Methodological Answer:

The benzyloxy group at C6:

- Electron Donation : Enhances nucleophilic aromatic substitution (NAS) at adjacent positions via resonance .

- Steric Effects : Hinders π-stacking in biological targets, altering binding affinities (e.g., reduced Cdc25B inhibition compared to methoxy analogs) .

- Deprotection Potential : Can be selectively removed via hydrogenolysis (Pd/C, H₂) to generate hydroxylated derivatives for further functionalization .

Advanced: What computational approaches predict the binding modes of this compound with kinase targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key parameters:

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds (e.g., between C1 carbonyl and Lys833 in PI3Kγ) .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for benzyloxy derivatives) with IC₅₀ data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.